2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride
Overview
Description
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired pyrrolidine derivative. Common reagents used in this process include sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction is often carried out in a solvent such as methanol or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biological assays to study receptor-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorophenylmethyl group enhances the compound's binding affinity to receptors or enzymes, leading to biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride: Similar structure with a different position of the fluorine atom on the phenyl ring.
2-[(4-Fluorophenyl)methyl]pyrrolidine hydrochloride: Another positional isomer with the fluorine atom on the para position of the phenyl ring.
2-[(3-Chlorophenyl)methyl]pyrrolidine hydrochloride: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness: 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity compared to its positional isomers and other similar compounds.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIUANJRRCMJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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